β-N-Methylamino-L-alanine (BMAA) is a non-protein amino acid produced by a wide range of cyanobacteria. [] Cyanobacteria are cosmopolitan organisms found in various environments, including terrestrial, freshwater, brackish, and marine habitats. [] BMAA is considered a neurotoxin and has been implicated as a potential environmental factor in neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinsonism-dementia complex (ALS/PDC). [, , ]
BMAA is synthesized by several species of cyanobacteria and some marine diatoms. It is often found in freshwater and marine environments, where it can be bioaccumulated through trophic levels in aquatic ecosystems. Studies have shown that BMAA can be detected in various organisms, including fish and shellfish, which can pose risks to human consumers .
Beta-N-Methylamino-L-Alanine is classified as a non-protein amino acid. It is structurally related to other amino acids but does not participate in protein synthesis in the same manner as standard amino acids. Its misincorporation into proteins can lead to functional abnormalities and aggregation, contributing to neurodegenerative conditions .
BMAA can be synthesized through biological processes involving cyanobacteria, which produce the compound via metabolic pathways. Laboratory synthesis of BMAA typically involves the use of specific precursors under controlled conditions to yield the desired compound.
Recent studies have utilized liquid chromatography-mass spectrometry (LC-MS) techniques to analyze BMAA production in various algal species. These methods allow for the detection of BMAA and its isomers with high sensitivity, providing insights into its biosynthesis and environmental distribution .
The molecular formula of Beta-N-Methylamino-L-Alanine is C4H10N2O2. Its structure includes a methyl group attached to the nitrogen atom of the amino group, distinguishing it from standard amino acids.
BMAA exists in multiple stereoisomeric forms, with the L-form being biologically relevant. The compound's structural characteristics contribute to its ability to misincorporate into proteins during translation, potentially leading to neurotoxic effects .
The mechanism by which Beta-N-Methylamino-L-Alanine exerts its effects involves its incorporation into proteins, leading to misfolding and aggregation. This misincorporation disrupts normal protein function and can trigger cellular stress responses.
Studies have shown that BMAA competes with serine for incorporation into proteins, which may lead to significant functional impairments over time. The compound's ability to inhibit aminoacyl-tRNA synthetase activities further complicates its impact on protein synthesis .
BMAA is a white crystalline solid at room temperature with a melting point around 200 °C. It is soluble in water due to its polar nature.
The compound exhibits basic properties typical of amino acids and can participate in various chemical reactions such as esterification and amidation. Its stability under physiological conditions is a concern due to its potential for incorporation into proteins .
Beta-N-Methylamino-L-Alanine is primarily studied within the fields of neurobiology and toxicology due to its association with neurodegenerative diseases. Research efforts focus on understanding its biosynthesis, mechanisms of action, and potential impacts on human health.
Additionally, BMAA serves as a model compound for studying non-proteinogenic amino acids' roles in biological systems and their implications for protein synthesis fidelity .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4